molecular formula C11H24OSi B13808377 [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane

[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane

Cat. No.: B13808377
M. Wt: 200.39 g/mol
InChI Key: LOSQMSRNEYFFDJ-WDEREUQCSA-N
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Description

[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane is an organosilicon compound characterized by the presence of a cyclohexyl ring substituted with an ethoxy group and a trimethylsilyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane typically involves the reaction of a cyclohexyl derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The ethoxy group is introduced via an etherification reaction using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carbonyl compound.

    Reduction: The cyclohexyl ring can be reduced to form a more saturated compound.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group yields a ketone, while reduction of the cyclohexyl ring results in a more saturated hydrocarbon.

Scientific Research Applications

[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to modify the solubility and stability of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism by which [(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The ethoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    [(1R,3S)-3-methoxycyclohexyl]-trimethylsilane: Similar structure but with a methoxy group instead of an ethoxy group.

    [(1R,3S)-3-ethoxycyclopentyl]-trimethylsilane: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

    [(1R,3S)-3-ethoxycyclohexyl]-triethylsilane: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.

Uniqueness

[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane is unique due to the combination of its cyclohexyl ring, ethoxy group, and trimethylsilyl group. This combination imparts specific reactivity and properties that are not observed in similar compounds. For example, the trimethylsilyl group provides steric protection, while the ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications.

Properties

Molecular Formula

C11H24OSi

Molecular Weight

200.39 g/mol

IUPAC Name

[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane

InChI

InChI=1S/C11H24OSi/c1-5-12-10-7-6-8-11(9-10)13(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m0/s1

InChI Key

LOSQMSRNEYFFDJ-WDEREUQCSA-N

Isomeric SMILES

CCO[C@H]1CCC[C@H](C1)[Si](C)(C)C

Canonical SMILES

CCOC1CCCC(C1)[Si](C)(C)C

Origin of Product

United States

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